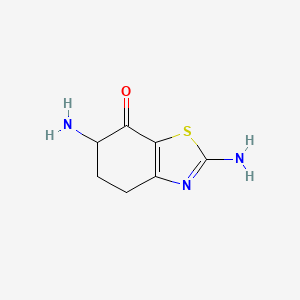

2,6-Diamino-5,6-dihydro-4H-1,3-benzothiazol-7-one

Description

Properties

IUPAC Name |

2,6-diamino-5,6-dihydro-4H-1,3-benzothiazol-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3OS/c8-3-1-2-4-6(5(3)11)12-7(9)10-4/h3H,1-2,8H2,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUHBDZLSSHKACV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1N)SC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601244942 | |

| Record name | 7(4H)-Benzothiazolone, 2,6-diamino-5,6-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601244942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391053-80-7 | |

| Record name | 7(4H)-Benzothiazolone, 2,6-diamino-5,6-dihydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1391053-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7(4H)-Benzothiazolone, 2,6-diamino-5,6-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601244942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diamino-5,6-dihydro-4H-1,3-benzothiazol-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable carbonyl compound, followed by cyclization and amination steps .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-5,6-dihydro-4H-1,3-benzothiazol-7-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to its corresponding thiol or amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly employed.

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

2,6-Diamino-5,6-dihydro-4H-1,3-benzothiazol-7-one has been investigated for its potential use in drug development, particularly as an intermediate in the synthesis of various therapeutic agents.

Case Study: Pramipexole Synthesis

One notable application is its role in synthesizing pramipexole, a medication used to treat Parkinson's disease and restless legs syndrome. The synthesis involves several steps where this compound acts as a key intermediate. The process includes:

- Step 1: Reacting bromine with acetamido-cyclohexanone to produce a bromo derivative.

- Step 2: Adding thiourea to form the desired benzothiazole structure.

- Step 3: Converting the intermediate into pramipexole through further chemical transformations .

Agricultural Chemicals

The compound has also been explored for use in agricultural formulations. Its ability to act as a growth regulator or fungicide can enhance crop yield and protect against diseases.

Data Table: Agricultural Applications

| Application Type | Description | Example Use Case |

|---|---|---|

| Growth Regulator | Enhances plant growth and development | Used in foliar sprays |

| Fungicide | Protects crops from fungal infections | Applied during flowering |

Material Science

In material science, this compound can be utilized to develop novel polymers and composites due to its chemical stability and reactivity.

Case Study: Polymer Synthesis

Research has shown that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability. For instance, composites made with this compound demonstrated enhanced resistance to thermal degradation compared to traditional materials .

Mechanism of Action

The mechanism of action of 2,6-Diamino-5,6-dihydro-4H-1,3-benzothiazol-7-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2,6-diamino-5,6-dihydro-4H-1,3-benzothiazol-7-one, ranked by similarity scores (0.00–1.00) derived from molecular descriptors and functional group alignment :

Structural and Functional Differences

- Degree of Saturation : The target compound’s 5,6-dihydro structure confers partial ring rigidity, whereas analogs like 2933-29-1 and 104617-49-4 feature fully saturated tetrahydro rings, increasing conformational flexibility .

- This substitution pattern may enhance its capacity for hydrogen bonding and metal coordination .

Biological Activity

2,6-Diamino-5,6-dihydro-4H-1,3-benzothiazol-7-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Molecular Formula : C7H9N3OS

Molecular Weight : 183.23 g/mol

CAS Number : 17583-10-7

Structure : The compound contains a benzothiazole ring which is known for its biological activity.

Biological Activity Overview

This compound exhibits a range of biological activities including:

- Antitumor Activity : Research has shown that derivatives of benzothiazoles, including this compound, act as multitarget agents with significant antitumor properties. They induce cell cycle arrest and activate apoptosis pathways in cancer cells .

- Cytotoxicity : In studies involving human leukemia cell lines (K562 and Reh), compounds derived from benzothiazoles demonstrated notable cytotoxic effects with IC50 values less than 60 µM .

- Mechanism of Action : The antitumor effects are attributed to the interaction with DNA and the induction of caspase activation, leading to programmed cell death .

Study 1: Antitumor Efficacy

A study evaluated the efficacy of various 2-(4-aminophenyl) benzothiazoles against different cancer cell lines. The results indicated that these compounds could significantly inhibit cell proliferation and induce apoptosis. Notably, the presence of electron-withdrawing groups enhanced the cytotoxic effect .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which these compounds exert their effects. It was found that they could interact with DNA molecules, leading to structural changes that trigger apoptotic pathways. The study utilized techniques such as flow cytometry and Western blotting to confirm these findings .

Data Table of Biological Activities

| Activity | Effect Observed | IC50 Value (µM) | Cell Line Tested |

|---|---|---|---|

| Antitumor | Significant cytotoxicity | <60 | K562, Reh |

| Apoptosis Induction | Activation of caspases | - | Various Cancer Lines |

| Cell Cycle Arrest | G1/S phase arrest | - | Various Cancer Lines |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.